molecular formula C10H14N2O B11741005 6-(Oxan-4-yl)pyridin-2-amine

6-(Oxan-4-yl)pyridin-2-amine

Cat. No.: B11741005
M. Wt: 178.23 g/mol
InChI Key: SPORSFQEAPPLMF-UHFFFAOYSA-N
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Description

6-(Oxan-4-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an oxan-4-yl group at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxan-4-yl)pyridin-2-amine typically involves the formation of the pyridine ring followed by the introduction of the oxan-4-yl and amine groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 2-aminopyridine with an oxan-4-yl halide in the presence of a base can yield the desired compound. The reaction conditions often include solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the compound is typically achieved through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

6-(Oxan-4-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-(Oxan-4-yl)pyridin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of advanced materials, including polymers and catalysts.

Mechanism of Action

The mechanism of action of 6-(Oxan-4-yl)pyridin-2-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The amine group can form hydrogen bonds with active sites, while the oxan-4-yl group can enhance the compound’s binding affinity and specificity. Molecular docking studies and biochemical assays are often used to elucidate these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Oxan-4-yl)pyridin-2-amine is unique due to the presence of the oxan-4-yl group, which can impart distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable scaffold for designing novel compounds with specific functions .

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

6-(oxan-4-yl)pyridin-2-amine

InChI

InChI=1S/C10H14N2O/c11-10-3-1-2-9(12-10)8-4-6-13-7-5-8/h1-3,8H,4-7H2,(H2,11,12)

InChI Key

SPORSFQEAPPLMF-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1C2=NC(=CC=C2)N

Origin of Product

United States

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